molecular formula C14H17F3N2O3S B4386865 1-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide

1-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide

Cat. No. B4386865
M. Wt: 350.36 g/mol
InChI Key: PVGDNMBPJAIPQR-UHFFFAOYSA-N
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Description

The compound “1-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide” is likely a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The trifluoromethyl group (-CF3) is a common motif in pharmaceuticals and agrochemicals, often used to improve stability and lipophilicity .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the piperidine ring. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo various reactions. For example, trifluoromethyl phenyl sulfone can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Trifluoromethyl groups are known to increase stability and lipophilicity, which could affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Electrolyte Solvents for High Voltage Lithium-ion Batteries

  • Application : TFPMS, a β-fluorinated sulfone, serves as an electrolyte solvent. Despite slightly lower oxidation potential than α-fluorinated sulfones, it still surpasses regular sulfones. Its stability towards graphite anodes and reduced lithium solvating power mitigate transition metal dissolution in cathodes. This enables stable cycling of graphite||LiNi0.6Co0.2Mn0.2O2 full cells .

Visible-Light-Promoted S-Trifluoromethylation

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many pharmaceuticals with piperidine rings act on the central nervous system .

Safety and Hazards

The safety and hazards would depend on the exact structure and properties of the compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Trifluoromethyl-containing compounds are of significant interest in pharmaceutical and agrochemical research due to their unique properties . Future research could explore new synthesis methods, applications, and mechanisms of action for these compounds.

properties

IUPAC Name

1-methylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3S/c1-23(21,22)19-8-4-5-10(9-19)13(20)18-12-7-3-2-6-11(12)14(15,16)17/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGDNMBPJAIPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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